3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Description
3-(4-Methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold, combining a piperidine ring (substituted with a methoxy group at the 4-position) and an azetidine core linked via a carboxamide bridge. The thiophen-2-ylmethyl substituent introduces aromatic and sulfur-containing motifs, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.
Properties
IUPAC Name |
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-20-13-4-6-17(7-5-13)12-10-18(11-12)15(19)16-9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERCAKLEHLIITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Thiophenylmethyl Intermediate: Thiophene is reacted with a suitable alkylating agent to form the thiophenylmethyl group.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The methoxypiperidine, thiophenylmethyl, and azetidine intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with two classes of molecules:
- Piperidine derivatives (e.g., N-Phenylpiperidine-1-carbothioamide, reported in ): Both compounds incorporate a piperidine ring, but the latter replaces the azetidine-carboxamide-thiophene moiety with a phenyl-thioamide group. Thioamides, as noted in , are often explored for their conformational rigidity and hydrogen-bonding capabilities, whereas carboxamides (as in the target compound) prioritize solubility and metabolic stability .
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound are absent, general trends for similar molecules can be inferred:
The thiophene moiety may enhance metabolic stability compared to phenyl groups due to sulfur’s electron-withdrawing effects. The 4-methoxypiperidine group likely improves solubility relative to unsubstituted piperidines.
Biological Activity
3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methoxypiperidine moiety and a thiophenyl group attached to an azetidine framework. The molecular formula is C14H18N2O2S, and its IUPAC name reflects its complex substitution pattern.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have been shown to possess antibacterial and antifungal properties.
- Analgesic Effects : The piperidine derivatives are often investigated for their pain-relieving properties.
- Anti-inflammatory Properties : Many derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
The precise mechanism of action for 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as receptors involved in pain signaling or inflammation pathways.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds, indicating that derivatives with thiophene and piperidine structures demonstrate significant activity against various bacterial strains. For instance, compounds similar to 3-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide showed minimum inhibitory concentrations (MICs) in the range of 4–8 µM against resistant strains of Mycobacterium tuberculosis .
Analgesic and Anti-inflammatory Effects
Research has demonstrated that piperidine derivatives can modulate pain pathways effectively. A comparative analysis revealed that compounds with similar structural features exhibited analgesic effects comparable to established analgesics like morphine .
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized a series of azetidine derivatives, including our compound of interest. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values significantly lower than those of control antibiotics .
Case Study 2: Pain Modulation
Another study focused on the analgesic properties of piperidine-based compounds. The results indicated that these compounds could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Data Tables
| Biological Activity | MIC (µM) | Tested Strain |
|---|---|---|
| Antimicrobial | 4–8 | Mycobacterium tuberculosis |
| Analgesic | - | Animal model (pain response) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
